2-Bromo-4-(cyclopropylmethoxy)benzaldehyde
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Overview
Description
2-Bromo-4-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a cyclopropylmethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde typically involves the bromination of 4-(cyclopropylmethoxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Bromo-4-(cyclopropylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-4-(cyclopropylmethoxy)benzoic acid, while reduction yields 2-Bromo-4-(cyclopropylmethoxy)benzyl alcohol .
Scientific Research Applications
2-Bromo-4-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those that require a benzaldehyde moiety.
Mechanism of Action
The mechanism by which 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
2-Bromo-4-(cyclopropylmethoxy)benzaldehyde can be compared with other similar compounds, such as:
2-Bromo-4-methoxybenzaldehyde: This compound has a methoxy group instead of a cyclopropylmethoxy group.
2-Bromo-4-methylbenzaldehyde: This compound has a methyl group instead of a cyclopropylmethoxy group.
4-Bromo-2-(cyclopropylmethoxy)benzaldehyde: This is an isomer of this compound, with the bromine and cyclopropylmethoxy groups in different positions on the benzene ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIDZTKIUDNDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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